

Application Notes & Protocols: Elucidating the Structure of Cerevisterol using Nuclear Magnetic Resonance (NMR)

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Compound of Interest

Compound Name: *Cerevisterol*

Cat. No.: *B1209023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cerevisterol**, (22E,24R)-ergosta-7,22-diene-3 β ,5 α ,6 β -triol, is a bioactive sterol primarily isolated from fungi, including yeast (*Saccharomyces cerevisiae*) and various endophytic fungi.[1][2][3] It has garnered significant interest in the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects.[1][4][5] **Cerevisterol** has been shown to alleviate inflammation by suppressing the MAPK/NF- κ B/AP-1 signaling cascade and activating the Nrf2/HO-1 pathway.[1][4][6] The precise characterization of its complex, polyhydroxylated steroidal structure is fundamental for understanding its mechanism of action and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structure elucidation of such natural products.[7]

This document provides a detailed guide to the application of 1D and 2D NMR spectroscopy for the complete structural assignment of **cerevisterol**, including comprehensive data tables and experimental protocols.

Quantitative NMR Data for Cerevisterol

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **cerevisterol**. Data is typically recorded in deuterated chloroform (CDCl_3) or deuterated pyridine (pyridine-d_5) on a

500 MHz or higher spectrometer. The numbering of the ergostane skeleton is provided for clarity.


 **Cerevisterol** Structure with Atom Numbering *Figure 1: **Cerevisterol** structure with standard ergostane numbering.*

Table 1: ^1H NMR Spectroscopic Data for **Cerevisterol** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
3	3.98	m	
6	3.51	d	2.5
7	5.58	d	5.5
18	0.64	s	
19	1.08	s	
21	1.03	d	6.5
22	5.21	dd	15.3, 8.5
23	5.18	dd	15.3, 8.5
26	0.82	d	6.8
27	0.84	d	6.8

| 28 | 0.91 | d | 6.8 |

Note: This table presents key proton signals. The full spectrum contains numerous overlapping multiplets in the aliphatic region (1.20-2.50 ppm). Data is compiled based on typical values found in the literature for **cerevisterol** and related ergostane sterols.[8]

Table 2: ^{13}C NMR Spectroscopic Data for **Cerevisterol** (125 MHz, CDCl_3)

Position	δC (ppm)	Position	δC (ppm)
1	38.4	15	23.2
2	30.1	16	28.5
3	67.8	17	56.1
4	41.3	18	12.3
5	76.3	19	18.2
6	74.5	20	40.4
7	119.7	21	21.1
8	141.5	22	135.5
9	49.6	23	132.1
10	37.1	24	42.8
11	21.5	25	33.1
12	39.5	26	19.6
13	43.9	27	19.9

| 14 | 51.2 | 28 | 17.6 |

Note: Data is compiled based on typical values found in the literature for **cerevisterol** and related ergostane sterols.[8]

Table 3: Key 2D NMR Correlations for **Cerevisterol** Structure Elucidation

Proton(s)	COSY Correlations (¹ H- ¹ H)	HMBC Correlations (¹ H- ¹³ C)	Key NOESY Correlations (¹ H- ¹ H)
H-6 (3.51)	H-7	C-5, C-7, C-8, C-10	H-7, H-4β
H-7 (5.58)	H-6	C-5, C-6, C-9, C-14	H-6
Me-18 (0.64)	-	C-12, C-13, C-14, C-17	H-20, H-21
Me-19 (1.08)	-	C-1, C-5, C-9, C-10	H-1α, H-2β, H-4β

| H-22/H-23 (5.18-5.21) | H-20, H-24 | C-20, C-21, C-24, C-28 | Me-21, Me-28 |

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments required for **cerevisterol**'s structure elucidation are provided below.

Protocol 1: 1D NMR (¹H and ¹³C)

- Objective: To obtain the primary proton and carbon chemical shift information, proton multiplicity, and coupling constants.
- Sample Preparation: Dissolve 5-10 mg of purified **cerevisterol** in ~0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
- Instrument Parameters:
 - Spectrometer: 500 MHz or higher
 - Probe: Standard 5 mm broadband probe
 - Temperature: 298 K (25 °C)
- ¹H Acquisition Parameters:
 - Pulse Sequence: zg30 (Bruker)

- Spectral Width (SW): 12-16 ppm
- Number of Scans (NS): 8-16
- Relaxation Delay (D1): 2 seconds
- Acquisition Time (AQ): ~3 seconds
- ¹³C Acquisition Parameters:
 - Pulse Sequence: zgdc30 (Bruker) with proton decoupling
 - Spectral Width (SW): 220-250 ppm
 - Number of Scans (NS): 1024-4096 (or more, depending on concentration)
 - Relaxation Delay (D1): 2 seconds
- Data Processing: Apply Fourier transformation with exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Perform phase and baseline correction. Calibrate the spectrum to the residual solvent signal or TMS.

Protocol 2: 2D COSY (Correlation Spectroscopy)

- Objective: To identify scalar-coupled protons (typically 2-3 bonds apart), which helps establish proton-proton connectivity within spin systems.[\[9\]](#)[\[10\]](#)
- Sample Preparation: As per Protocol 1.
- Instrument Parameters: As per Protocol 1.
- Acquisition Parameters:
 - Pulse Sequence: cosygpppqf (Bruker)
 - Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
 - Data Points: 2048 (F2) x 256 (F1 increments)

- Number of Scans (NS): 4-8 per increment
- Relaxation Delay (D1): 1.5-2.0 seconds
- Data Processing: Apply a sine-squared window function in both dimensions followed by 2D Fourier transformation. Symmetrize the spectrum.
- Interpretation: Cross-peaks appear symmetrically off the diagonal, connecting signals from protons that are J-coupled.[\[11\]](#) This is used to trace out the connectivity of the sterol rings and the side chain.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

- Objective: To identify direct one-bond correlations between protons and their attached carbons.[\[12\]](#)[\[13\]](#)
- Sample Preparation: As per Protocol 1.
- Instrument Parameters: As per Protocol 1.
- Acquisition Parameters:
 - Pulse Sequence: hsqcedetgpsisp2.4 (Bruker, multiplicity-edited)
 - Spectral Width (SW): ~12 ppm (F2, ^1H) x ~160 ppm (F1, ^{13}C)
 - Data Points: 2048 (F2) x 256 (F1 increments)
 - Number of Scans (NS): 8-16 per increment
 - Relaxation Delay (D1): 1.5 seconds
- Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
- Interpretation: Each cross-peak correlates a proton signal (F2 axis) with its directly attached carbon signal (F1 axis). Multiplicity-edited sequences can distinguish CH/CH₃ (positive

phase) from CH₂ (negative phase) signals.

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

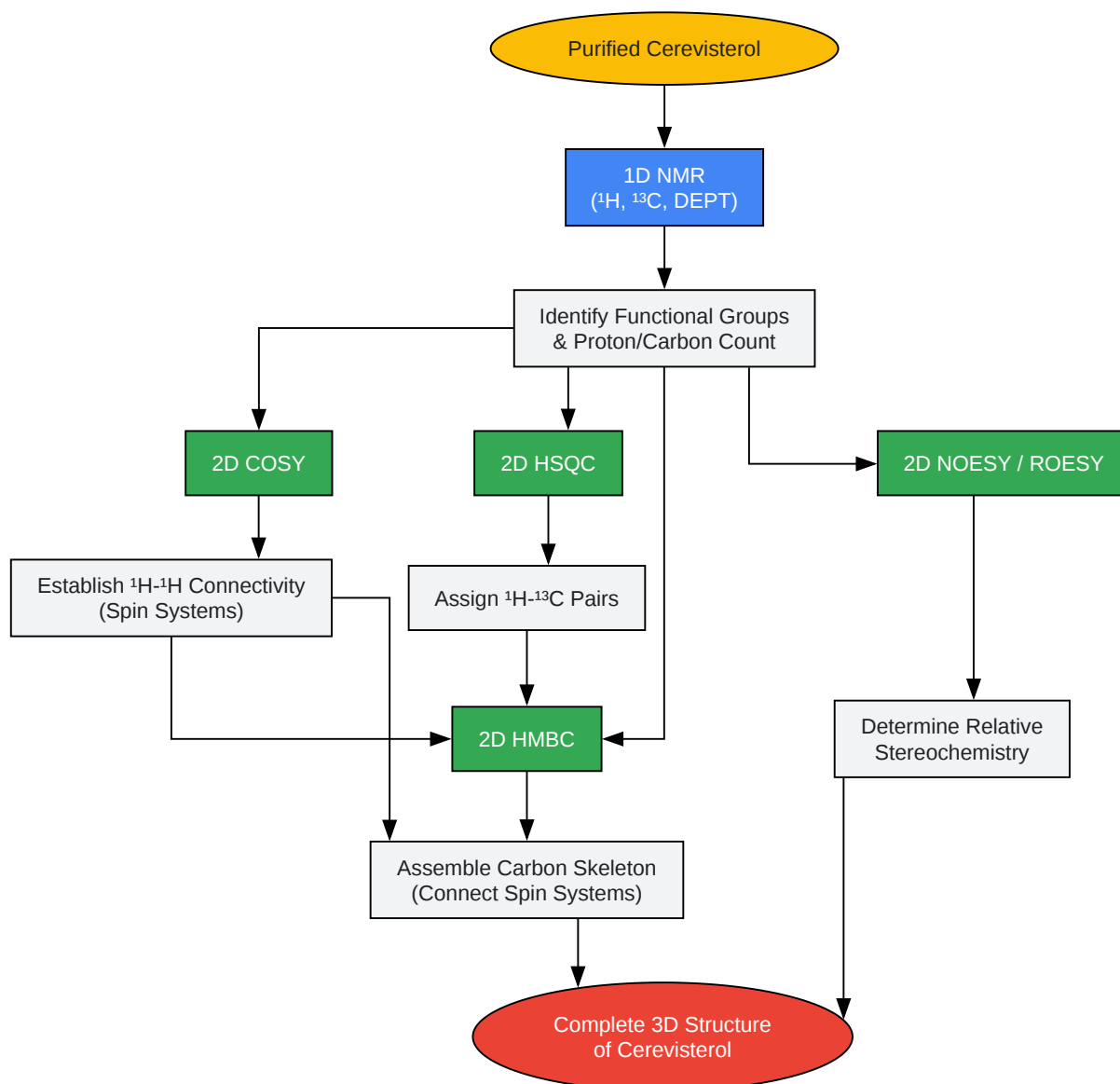
- Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting spin systems across quaternary carbons and heteroatoms.[14][15][16]
- Sample Preparation: As per Protocol 1.
- Instrument Parameters: As per Protocol 1.
- Acquisition Parameters:
 - Pulse Sequence: hmbcgp1pndqf (Bruker)
 - Spectral Width (SW): ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C)
 - Data Points: 2048 (F2) x 256 (F1 increments)
 - Number of Scans (NS): 16-32 per increment
 - Relaxation Delay (D1): 2.0 seconds
 - Long-range coupling delay (¹JCH): Optimized for 8-10 Hz.
- Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
- Interpretation: Cross-peaks correlate protons with carbons that are 2-4 bonds away. This data is essential for assembling the complete carbon skeleton, for example, by observing correlations from the angular methyl protons (Me-18, Me-19) to various carbons in the ring system.[17]

Protocol 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

- Objective: To identify protons that are close in space ($< 5 \text{ \AA}$), regardless of their through-bond connectivity. This experiment is paramount for determining the relative stereochemistry of the molecule.[\[12\]](#)[\[18\]](#)
- Sample Preparation: As per Protocol 1. The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
- Instrument Parameters: As per Protocol 1.
- Acquisition Parameters:
 - Pulse Sequence: noesygpqh (Bruker)
 - Spectral Width (SW): 12 ppm in both F1 and F2 dimensions
 - Data Points: 2048 (F2) x 256 (F1 increments)
 - Number of Scans (NS): 16 per increment
 - Relaxation Delay (D1): 2.0 seconds
 - Mixing Time (d8): 500-800 ms (optimized based on molecular size)
- Data Processing: Apply sine-squared window functions and perform 2D Fourier transformation.
- Interpretation: Cross-peaks indicate spatial proximity between protons.[\[19\]](#) For **cerevisterol**, key NOEs (e.g., between Me-19 and protons on the A and B rings) help establish the A/B ring junction stereochemistry and the orientation of the hydroxyl groups.

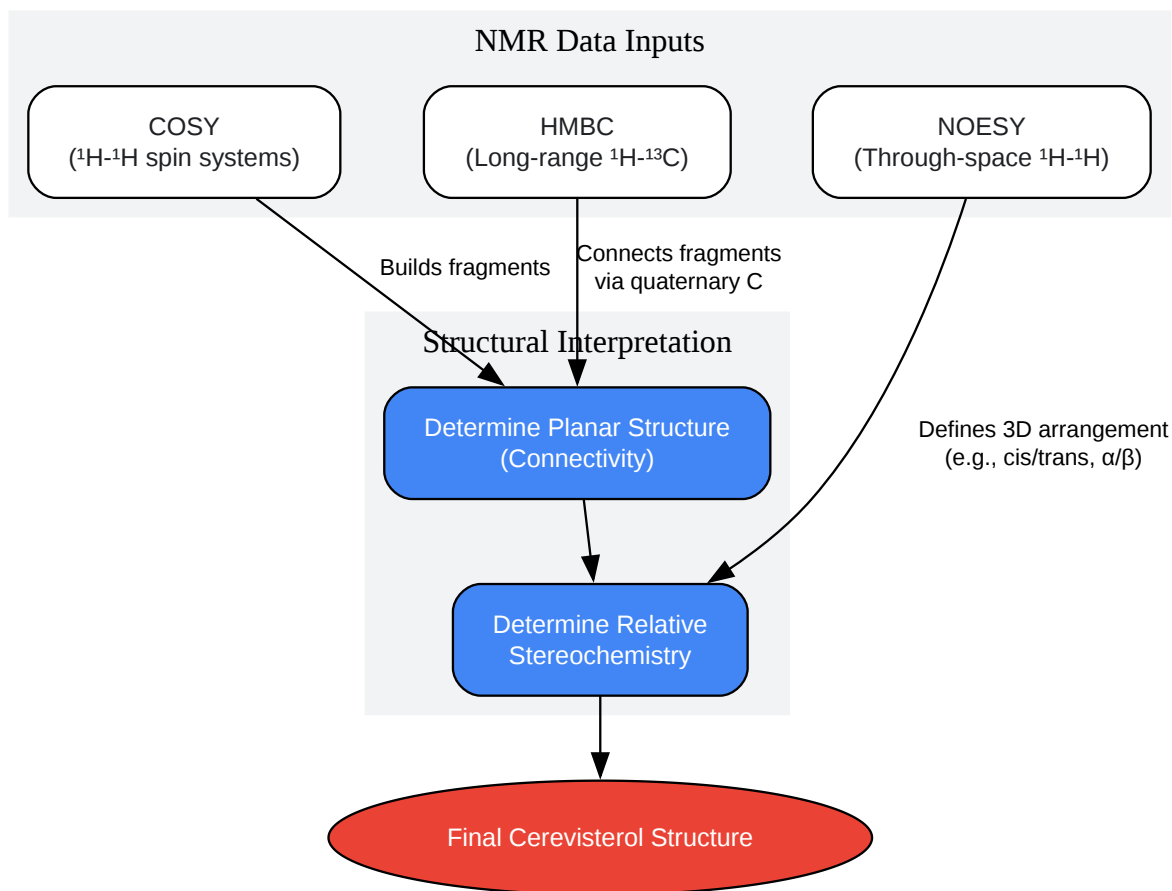
Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for structure elucidation and the known signaling pathway of **cerevisterol**.



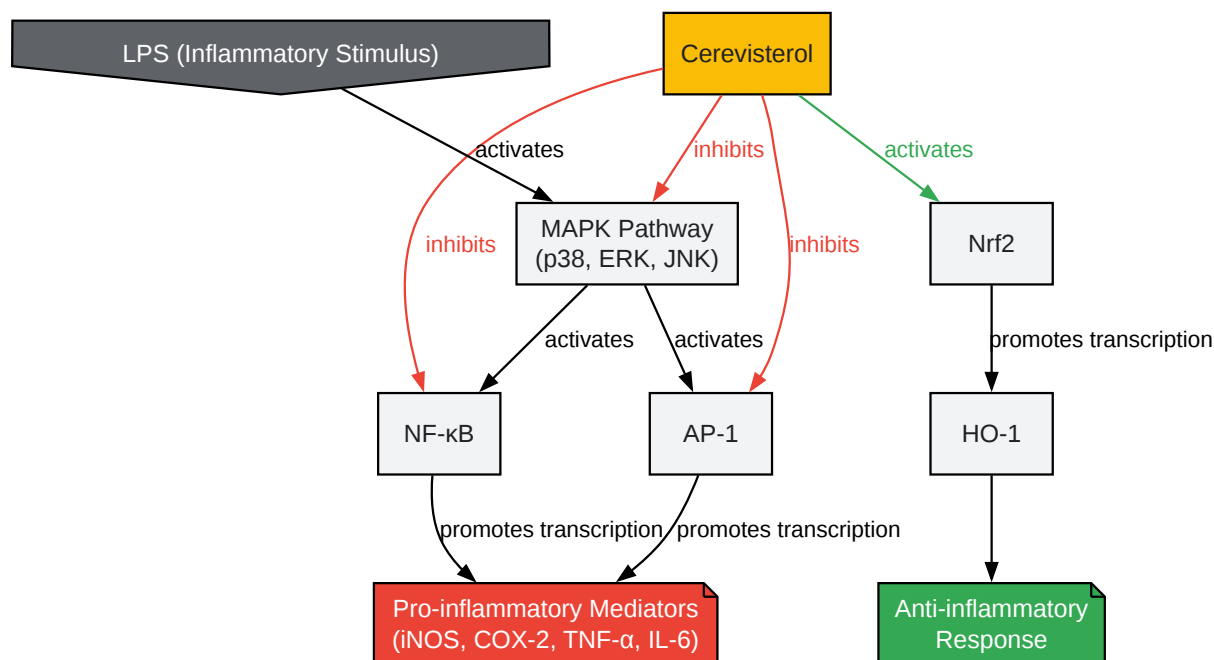
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Caption: Experimental workflow for NMR-based structure elucidation of **cerevisterol**.



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Caption: Logical relationships in interpreting 2D NMR data for **cerevisterol**.



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